molecular formula C11H17N3O B14805801 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine

Cat. No.: B14805801
M. Wt: 207.27 g/mol
InChI Key: YGJRZPAAVKHRJR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a pyridine derivative with an aminomethyl group, followed by the introduction of the cyclopropoxy group through a substitution reaction. The final step involves the dimethylation of the nitrogen atoms to achieve the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or cyclopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of a cyclopropoxy group.

    3-(Aminomethyl)-5-ethoxypyridin-4-amine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    3-(Aminomethyl)-5-propoxy-N,N-dimethylpyridin-4-amine: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

The uniqueness of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-4-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropoxy group, in particular, may influence the compound’s reactivity and interaction with molecular targets.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)11-8(5-12)6-13-7-10(11)15-9-3-4-9/h6-7,9H,3-5,12H2,1-2H3

InChI Key

YGJRZPAAVKHRJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1CN)OC2CC2

Origin of Product

United States

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